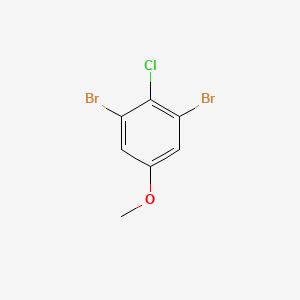

4-Chloro-3,5-dibromoanisole

Description

Overview of Halogenated Anisoles within Environmental and Synthetic Chemistry Contexts

Halogenated anisoles, the chemical class to which 4-Chloro-3,5-dibromoanisole belongs, are methyl-phenyl ethers that have garnered significant attention in scientific research. In environmental chemistry, they are recognized as ubiquitous organic trace compounds. nih.gov Although not produced in large industrial quantities, they are frequently detected in the environment. nih.gov Their presence is often attributed to natural processes, such as the microbial O-methylation of halogenated phenols, which can be of either natural or anthropogenic origin. vliz.be For example, brominated anisoles are typically formed from the methylation of bromophenols, which are widely produced by marine organisms like algae. vliz.be

Due to their chemical properties, the environmental fate of halogenated anisoles is often compared to that of chlorobenzenes. nih.gov They are a focus of study because they share attributes with persistent organic pollutants (POPs), including the potential for long-range atmospheric transport and bioaccumulation. vliz.benih.gov Research has been conducted to determine their fundamental physicochemical properties, such as vapor pressures and water solubilities, to model their behavior and persistence in various environmental compartments. nih.gov

In synthetic chemistry, halogenated anisoles serve as versatile building blocks. The presence of halogen atoms and a methoxy (B1213986) group allows for a variety of chemical transformations. The methoxy group can direct electrophilic substitution, while the halogen atoms can be involved in cross-coupling reactions or be replaced by other functional groups, making them valuable intermediates in the synthesis of more complex molecules.

Significance of Polyhalogenated Methoxybenzenes in Chemical Science

Expanding the view to polyhalogenated methoxybenzenes (HMBs)—compounds with a benzene (B151609) ring substituted by one or more methoxy groups and multiple halogens—reveals a class of molecules with broad scientific significance. HMBs are noted for their widespread occurrence in both terrestrial and marine environments, with concentrations that can sometimes exceed those of well-known POPs. vliz.benih.gov

The structural diversity within this class is vast, and the number, type, and position of the halogen atoms strongly influence the molecule's photophysical and chemical properties. researchgate.net This principle is leveraged in materials science, where the specific properties of polyhalogenated compounds are harnessed for various applications. For instance, a related compound, 3,5-dibromoanisole, has been investigated as a volatile solid additive to enhance the efficiency and stability of organic solar cells by optimizing the morphology of the active layer. researchgate.net

The study of polyhalogenated methoxybenzenes extends to understanding the environmental behavior of halogenated compounds in general. Research into naturally occurring halogenated products (HNPs), a category that includes many HMBs, provides insights that can be applied to understanding the fate of synthetic pollutants like polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT). oup.com The structural similarities between some HNPs and anthropogenic pollutants suggest that lessons learned from the natural world can inform the development and regulation of synthetic chemicals. oup.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1,3,5-tribromo-2-chlorobenzene |

| 2,4,6-tribromophenol |

| 2-chloro-3,5-dibromo anisole (B1667542) |

| 3,5-dibromoanisole |

| This compound |

| Anisole |

| Chlorobenzenes |

| Dichlorodiphenyltrichloroethane (DDT) |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-chloro-5-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOCQOCQLMDAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4 Chloro 3,5 Dibromoanisole

De Novo Synthesis Approaches

De novo synthesis provides a direct pathway to 4-Chloro-3,5-dibromoanisole by assembling the molecule from simpler starting materials. Key strategies in this category include direct halogenation, metal-catalyzed derivatization of anisole (B1667542), and decarboxylative halogenation techniques.

Direct Halogenation Methodologies

Direct halogenation of an aromatic substrate is a fundamental and widely used method for introducing halogen atoms onto an aromatic ring. In the context of synthesizing this compound, this strategy would typically start with 4-chloroanisole (B146269). The methoxy (B1213986) group (-OCH3) of the anisole is an activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the subsequent bromination would be directed to the two ortho positions (positions 3 and 5).

The reaction involves treating 4-chloroanisole with a brominating agent. While elemental bromine (Br2) can be used, often in the presence of a Lewis acid catalyst, other reagents like N-bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity. The reaction proceeds via an electrophilic aromatic substitution mechanism.

A general representation of this direct halogenation is as follows:

Starting Material: 4-Chloroanisole Reagent: Brominating agent (e.g., Br2, NBS) Product: this compound

Computational studies on the halogenation of anisole have provided insights into the reaction pathways, suggesting that the formation of arenium ion intermediates is a key step in the classic electrophilic aromatic substitution mechanism. pnas.org Experimental work on the chlorination of anisole has shown that a mixture of isomers is often produced, highlighting the importance of controlling reaction conditions to achieve the desired regioselectivity. pnas.orgnih.gov

Metal-Catalyzed Coupling Reactions in Anisole Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct route to this compound from unsubstituted anisole, these methods are crucial for derivatizing halogenated anisoles. For instance, a di- or tri-halogenated anisole could be synthesized and then selectively functionalized using a metal catalyst, such as palladium or copper.

These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the introduction of a wide variety of substituents onto the aromatic ring. smolecule.comresearchgate.netresearchgate.net The differential reactivity of the halogen atoms (I > Br > Cl) can be exploited for sequential, site-selective functionalization. For example, in a molecule containing both bromine and chlorine atoms, the more reactive C-Br bond can be selectively coupled under specific catalytic conditions, leaving the C-Cl bond intact for subsequent transformations. acs.orgsmolecule.com

Although not a primary method for the de novo synthesis of the target compound itself, these reactions are integral to the broader context of creating diverse derivatives from such polyhalogenated anisoles.

Decarboxylative Halogenation Pathways

Decarboxylative halogenation presents an alternative strategy for the synthesis of aryl halides from readily available carboxylic acids. This transformation, often referred to as a Hunsdiecker-type reaction, involves the replacement of a carboxyl group with a halogen atom. In the context of synthesizing this compound, a potential precursor would be 4-chloro-3,5-dibromo-2-methoxybenzoic acid.

Recent advancements have led to the development of catalytic methods for direct decarboxylative halogenation of (hetero)aryl carboxylic acids. princeton.edu These methods can utilize copper catalysts and proceed via an aryl radical intermediate, allowing for the installation of bromine or chlorine. princeton.edu The reaction is initiated by the formation of a copper carboxylate, which then undergoes ligand-to-metal charge transfer to generate an aryl radical, followed by halogen atom transfer or reductive elimination to yield the final aryl halide. princeton.edu

This pathway offers a strategic advantage when the corresponding carboxylic acid is more accessible than the parent arene required for direct halogenation.

Synthesis via Precursor Compounds

An alternative to building the substituted anisole ring from scratch is to modify a precursor that already contains the desired halogen substitution pattern. A key method in this category is the O-methylation of a corresponding halogenated phenol (B47542).

O-Methylation of Halogenated Phenols

This approach involves the synthesis of 4-chloro-3,5-dibromophenol as an intermediate, which is then methylated to form the target anisole. The O-methylation of phenols is a well-established and reliable reaction, often accomplished using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

The general reaction is as follows: Starting Material: 4-Chloro-3,5-dibromophenol Reagent: Methylating agent (e.g., (CH3)2SO4, CH3I) and a base (e.g., K2CO3, NaOH) Product: this compound

Bacterial O-methylation of halogenated phenols has also been studied, demonstrating that various microorganisms are capable of methylating a range of chloro- and bromophenols to their corresponding anisoles. asm.orgnih.govresearchgate.netosti.gov These enzymatic transformations are typically mediated by S-adenosyl-L-methionine. nih.gov While primarily of interest in environmental and biodegradation studies, these findings underscore the feasibility of the O-methylation step.

Functionalization and Derivatization Reactions

Once synthesized, this compound serves as a versatile intermediate for further chemical transformations. The presence of three halogen atoms of two different types (bromine and chlorine) on the aromatic ring allows for selective functionalization.

The bromine atoms are generally more reactive than the chlorine atom in many metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective substitution at the 3 and 5 positions. For example, a Suzuki-Miyaura coupling could be performed to replace one or both bromine atoms with an aryl or alkyl group, while leaving the chlorine atom at the 4-position untouched. acs.org

Furthermore, the bromine atoms can be converted into organometallic reagents, such as Grignard or organolithium species, through bromine-metal exchange. These intermediates can then react with a variety of electrophiles to introduce a wide range of functional groups. researchgate.netuni-muenchen.de

The chlorine atom can also be substituted, typically under more forcing conditions or with specific catalytic systems designed for C-Cl bond activation. researchgate.net Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly if the ring is further activated by electron-withdrawing groups.

Electrophilic Aromatic Substitution Reactivity

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the combined electronic and steric effects of its four substituents: a methoxy group (-OCH₃), a chlorine atom (-Cl), and two bromine atoms (-Br). mnstate.eduminia.edu.eg The aromatic ring has two unsubstituted positions, C2 and C6, which are the potential sites for electrophilic attack.

The substituents exert competing influences on the ring's reactivity and the orientation of incoming electrophiles. masterorganicchemistry.com

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director.

Halogen Atoms (-Br, -Cl): Halogens are deactivating groups because their strong electronegativity withdraws electron density from the ring through induction (-I effect), making the ring less nucleophilic. minia.edu.eg However, they are also ortho, para-directors because they can donate electron density through resonance (+R effect), which stabilizes the cationic intermediate (sigma complex) when the attack occurs at these positions. mnstate.edu

In this compound, the para position relative to the methoxy group is occupied by the chlorine atom, and the meta positions (C3 and C5) are occupied by bromine atoms. Therefore, the directing effect of the powerful methoxy group is channeled exclusively to the C2 and C6 positions. The halogen atoms also direct to these same positions (C2 is ortho to the C3-Br and meta to the C5-Br and C4-Cl; C6 is ortho to the C5-Br and meta to the C3-Br and C4-Cl).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C1 | Activating (+R > -I) | Ortho, Para |

| -Br | C3, C5 | Deactivating (-I > +R) | Ortho, Para |

| -Cl | C4 | Deactivating (-I > +R) | Ortho, Para |

| Net Effect on Ring | - | Deactivated | Attack favored at C2, C6 |

Nucleophilic Substitution Reactivity

Nucleophilic aromatic substitution (SNA_r) on this compound is generally unfavorable through the common addition-elimination mechanism. This pathway requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (a halogen in this case) to stabilize the negatively charged Meisenheimer complex intermediate. this compound lacks such activating groups; in fact, the methoxy group is electron-donating, which disfavors the reaction. iaiest.com

However, substitution can be envisaged under specific conditions via alternative mechanisms:

Benzyne (B1209423) Mechanism: Under the influence of a very strong base, such as sodium amide (NaNH₂), it is possible to induce an elimination-addition reaction proceeding through a benzyne intermediate. This would involve the deprotonation of a hydrogen at C2 or C6 (ortho to a bromine atom), followed by the elimination of bromide to form a highly reactive aryne. Subsequent addition of the nucleophile would yield a substituted product.

Substitution of the Methoxy Group: While less common, the methoxy group itself can be substituted by certain powerful nucleophiles. For instance, reactions involving aryllithium reagents have been shown to displace methoxy groups on similar polysubstituted aromatic ethers. nih.gov This type of transformation would likely require harsh conditions and a highly reactive nucleophile.

Direct substitution of the chlorine or bromine atoms by common nucleophiles (e.g., hydroxides, alkoxides, amines) under standard heating conditions is not expected to be efficient.

Table 2: Potential Nucleophilic Substitution Pathways

| Reaction Pathway | Required Conditions | Leaving Group | Plausibility |

|---|---|---|---|

| SNAr (Addition-Elimination) | Strong electron-withdrawing groups present | Halogen | Very Low |

| Elimination-Addition (Benzyne) | Very strong base (e.g., NaNH₂) | Bromine | Plausible |

| Nucleophilic Substitution | Strong nucleophile (e.g., R-Li) | Methoxy | Plausible under specific conditions |

Metalation-Mediated Transformations

This compound is well-suited for metalation-mediated transformations, particularly through halogen-metal exchange. This strategy allows for the conversion of the C-Br bond into a C-Metal bond, generating a potent organometallic nucleophile that can be used to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

The bromine atoms are significantly more reactive than the chlorine atom in halogen-metal exchange reactions with common organolithium reagents like n-butyllithium (n-BuLi). nih.gov Treatment of this compound with one equivalent of n-BuLi at low temperatures would likely result in the selective exchange of one of the bromine atoms to form an aryllithium species. The directing effect of the methoxy group in the metalation of similar dibromoanisoles suggests that the reaction is regioselective. researchgate.net

This newly formed aryllithium intermediate is a versatile synthetic tool that can be quenched with a wide variety of electrophiles. For example, it can react with aldehydes or ketones to form alcohols, with carbon dioxide to produce carboxylic acids, or be used in transition metal-catalyzed cross-coupling reactions. nih.govbasicmedicalkey.com The remaining bromine and chlorine atoms can then be targeted in subsequent, differentiated functionalization steps.

Table 3: Example of a Metalation-Mediated Transformation

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Halogen-Metal Exchange | 1. n-BuLi, THF, -78 °C | Aryllithium intermediate | Generation of a nucleophilic carbon center at a bromine position. |

| 2. Electrophilic Quench | 2. Electrophile (e.g., Benzaldehyde) | Benzylic alcohol product | Formation of a new C-C bond by trapping the organometallic species. |

This compound as a Synthetic Building Block in Complex Molecule Construction

The structural features of this compound—specifically its dense and varied halogenation pattern—make it a valuable building block for the synthesis of complex, highly substituted aromatic molecules. While direct applications in completed total syntheses are not widely documented, its potential is evident from the chemistry of related haloanisoles used in the synthesis of bioactive natural products. For instance, 2,4-dibromoanisole (B1585499) is a key starting material in the synthesis of the alkaloid waltherione F, and other dibromophenol derivatives are used to construct the core of michellamines, which have anti-HIV activity. researchgate.netmdma.ch

The utility of this compound lies in the potential for sequential and site-selective functionalization of its three halogen atoms. The significant difference in reactivity between bromine and chlorine in both metal-halogen exchange and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) allows for a controlled, stepwise introduction of different substituents.

A hypothetical synthetic plan could involve:

Selective Metalation: A halogen-metal exchange at one of the bromine positions, followed by a coupling reaction.

Second Cross-Coupling: A transition metal-catalyzed cross-coupling at the second, more sterically hindered or less reactive bromine position under different conditions.

Final Functionalization: A third coupling reaction at the less reactive chlorine site, which typically requires more forcing conditions or specialized catalyst systems.

This orthogonal reactivity enables the construction of intricate molecular architectures that would be difficult to access through other means, making this compound a promising precursor for libraries of compounds in medicinal chemistry and materials science. acs.orgresearchgate.net

Table 4: Hypothetical Use as a Synthetic Building Block

| Step | Reaction Type | Target Site | Potential Product Class |

|---|---|---|---|

| 1 | Halogen-Metal Exchange + Suzuki Coupling | C5-Br | Biaryl compound |

| 2 | Suzuki or Stille Coupling | C3-Br | Terphenyl or complex multi-aryl system |

| 3 | Buchwald-Hartwig Amination | C4-Cl | Highly substituted aniline (B41778) derivative |

Environmental Chemistry and Fate of 4 Chloro 3,5 Dibromoanisole

Environmental Transport Mechanisms

The movement of 4-Chloro-3,5-dibromoanisole through the environment is governed by its physicochemical properties, which dictate its potential for long-range transport and its distribution across different environmental media.

Halomethoxybenzenes (HMBs) possess characteristics that are similar to those of persistent organic pollutants (POPs), including the potential for long-range atmospheric transport (LRAT). nih.govresearchgate.net The occurrence of various HMBs in remote locations such as the Canadian Arctic and Subarctic Sweden is strong evidence of their ability to travel far from their sources via the atmosphere. nih.govresearchgate.net This transport potential is linked to properties like volatility and long atmospheric half-lives, which for many HMBs exceed the two-day threshold often used to define a potential for LRAT. nih.govresearchgate.net

The transport of bromoanisoles (BAs) to inland subarctic regions is attributed to LRAT. As a halogenated anisole (B1667542), this compound is expected to be sufficiently volatile and persistent to undergo atmospheric transport. Its multiple halogen substituents likely increase its resistance to atmospheric degradation by hydroxyl radicals, a key factor for long-range transport. dss.go.th The detection of a wide range of halogenated compounds at the Zeppelin Observatory on Svalbard underscores the atmosphere's role as a crucial pathway for moving such chemicals to polar regions. researchgate.net

The exchange of HMBs between the atmosphere and water bodies is a critical process influencing their environmental distribution. diva-portal.org This dynamic is often described using the two-film gas exchange model, which considers factors like water and air concentrations, temperature, and wind speed. Studies on bromoanisoles in the Baltic Sea and subarctic lakes have shown that these compounds actively participate in air-water exchange, with processes of both deposition (from air to water) and volatilization (from water to air) being observed. diva-portal.org

For instance, research in a Swedish subarctic catchment estimated the net loadings for related compounds like 2,4-dibromoanisole (B1585499) and 2,4,6-tribromoanisole (B143524), indicating that both deposition and volatilization contribute significantly to their concentrations in the lake. diva-portal.org Given its structural similarities, this compound would be expected to exhibit comparable air-water exchange behavior, moving between aquatic systems and the atmosphere depending on the specific environmental conditions and concentration gradients.

The ultimate fate of a chemical in the environment is determined by how it partitions between different media, or compartments: air, water, soil, sediment, and biota. scholaris.caresearchgate.net This partitioning behavior is governed by the compound's intrinsic physicochemical properties, such as its solubility in water, vapor pressure, and its octanol-water and octanol-air partition coefficients (Kow and Koa).

For semi-volatile organic compounds like halogenated anisoles, multimedia fate models are used to predict their distribution. scholaris.ca These models conceptualize the environment as a set of interconnected compartments, with chemicals moving between them. Based on the behavior of other HMBs, this compound is expected to partition as follows:

Air: Its volatility allows for distribution in the atmosphere, facilitating long-range transport. nih.gov

Water: It possesses some water solubility, allowing it to be present in oceans, lakes, and rivers. diva-portal.org

Soil and Sediment: Due to its lipophilicity, suggested by its halogenated and aromatic structure, it would tend to adsorb to organic matter in soil and sediment, which can act as environmental sinks or reservoirs. copernicus.org

Biota: Like other persistent halogenated compounds, it has the potential to bioaccumulate in the fatty tissues of organisms. nih.gov For example, 2,4,6-tribromoanisole and other HMBs have been found to accumulate in fish and marine invertebrates. researchgate.net

Air-Water Exchange Dynamics [13, 14]

Environmental Transformation and Degradation Processes

The persistence of this compound in the environment is determined by its susceptibility to transformation and degradation processes, which can be biotic (carried out by organisms) or abiotic (photochemical or chemical).

The primary formation route for halogenated anisoles in the environment is believed to be the microbial O-methylation of their corresponding halophenol precursors. nih.govdss.go.thasm.org Therefore, this compound is likely formed from the biotransformation of 4-Chloro-3,5-dibromophenol, a process carried out by various environmental bacteria and fungi. asm.org The precursor itself could originate from industrial activities or the degradation of other brominated and chlorinated compounds.

Once formed, the degradation of this compound is expected to be slow. The presence of multiple electron-withdrawing halogen atoms on the benzene (B151609) ring generally increases a compound's resistance to microbial degradation. dss.go.thasm.org Potential degradation pathways, inferred from studies on similar molecules, could include:

Reductive Dehalogenation: Under anaerobic conditions, such as in sediments, microbes can remove halogen substituents. nih.gov This process has been observed for the herbicide bromoxynil, which undergoes reductive debromination. nih.gov

Oxidative Degradation: Advanced oxidation processes involving hydroxyl radicals can break down halogenated phenols, suggesting that similar pathways could degrade halogenated anisoles, although likely at a slow rate in the natural environment. nih.gov The process typically involves the formation of hydroxylated intermediates, followed by ring cleavage. nih.gov

Biotransformation: While some microbes can methylate halophenols, others may be capable of demethylating the resulting anisole back to its phenol (B47542) form or initiating ring cleavage, though this is often a rate-limiting step for highly halogenated compounds.

Data Table 1: Summary of Inferred Environmental Fate and Transport Processes for this compound This table summarizes the likely environmental behavior of this compound based on data from structurally related Halomethoxybenzenes (HMBs).

| Process | Description | Relevant Findings for Related Compounds |

| Formation | Likely formed via microbial O-methylation of the precursor 4-Chloro-3,5-dibromophenol in soil and water. nih.govdss.go.thasm.org | Brominated and chlorinated anisoles are widely recognized as metabolites of their corresponding phenol precursors. nih.govdss.go.thasm.org |

| Atmospheric Transport | Possesses potential for long-range atmospheric transport due to expected volatility and persistence. nih.govresearchgate.net | HMBs and bromoanisoles are detected in remote Arctic and subarctic regions, far from potential sources. nih.govresearchgate.net |

| Air-Water Exchange | Expected to undergo dynamic exchange (volatilization and deposition) between the atmosphere and water bodies. diva-portal.org | Studies on 2,4-dibromoanisole and 2,4,6-tribromoanisole confirm active air-sea exchange in marine and freshwater systems. diva-portal.org |

| Partitioning | Predicted to partition into air, water, soil, and sediment based on its physicochemical properties. scholaris.caresearchgate.net | HMBs are found in multiple environmental compartments, and some show potential for bioaccumulation in aquatic organisms. nih.govresearchgate.net |

| Degradation | Likely to be persistent in the environment. Potential degradation pathways include slow reductive dehalogenation or oxidation. dss.go.thnih.gov | The presence of multiple halogens typically increases resistance to degradation. dss.go.th Anaerobic debromination is a known pathway for similar compounds. nih.gov |

Advanced Analytical Methodologies for 4 Chloro 3,5 Dibromoanisole Research

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for the separation of individual compounds from a mixture. For halogenated anisoles, gas chromatography is particularly well-suited due to their volatility.

High-Resolution Gas Chromatography (HR-GC) is essential for separating complex mixtures of halogenated anisole (B1667542) isomers, which often co-exist in environmental samples. The technique utilizes narrow-bore capillary columns that provide superior separation efficiency compared to traditional packed columns. The isomer-specific separation of halogenated anisoles is crucial for accurate quantification and fate modeling. researchgate.net In studies of halogenated anisoles in the marine troposphere and the Baltic Sea, HR-GC has been a core component of the analytical methodology. dss.go.thacs.org For instance, the analysis of air and water samples for brominated anisoles often employs capillary HR-GC with a non-polar stationary phase to achieve separation before detection. acs.org The selection of the stationary phase and temperature programming are critical parameters that are optimized to resolve closely eluting isomers.

Mass Spectrometry (MS) is invariably coupled with gas chromatography (GC-MS) for the analysis of environmental contaminants. It serves the dual purpose of confirming the chemical structure of the separated compound and enabling its quantification at very low levels. For a compound like 4-Chloro-3,5-dibromoanisole, electron ionization (EI) is a common MS technique. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for structural elucidation. The presence and ratio of isotopes of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) create a unique and easily recognizable isotopic cluster for the molecular ion and fragment ions, which is definitive for confirming the presence of these halogens in the molecule.

For quantification, GC-MS is often operated in selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios characteristic of the target analyte are monitored. researchgate.net This increases the sensitivity and selectivity of the analysis. In studies of various halogenated organic compounds, quantification is often performed using internal or external standards, sometimes involving isotopically labeled versions of the analyte to correct for matrix effects and variations in instrument response. researchgate.net

Table 1: Summary of Analytical Techniques for Halogenated Anisoles

| Analytical Step | Technique | Purpose & Key Features | Applicability to this compound |

|---|---|---|---|

| Separation | High-Resolution Gas Chromatography (HR-GC) | Provides isomer-specific separation of halogenated compounds using capillary columns. researchgate.net Essential for resolving complex environmental mixtures. dss.go.th | Separates this compound from other halogenated anisoles and matrix interferences. |

| Structural Elucidation | Mass Spectrometry (MS) | Provides fragmentation patterns and isotopic clusters (Br, Cl) that confirm the molecular structure. researchgate.net | Confirms the identity by matching the mass spectrum and unique isotopic pattern of one chlorine and two bromine atoms. |

| Quantification | GC-MS (Selected Ion Monitoring) | Highly sensitive and selective method for measuring trace amounts of the target compound. researchgate.net Often uses isotopically labeled standards for accuracy. acs.org | Enables precise measurement of environmental concentrations, even at pg/L levels. acs.org |

High-Resolution Gas Chromatography (HR-GC) Applications

Isotopic Analysis for Environmental Tracing

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the source and environmental fate of organic pollutants. enviro.wikitersusenv.com This technique measures the ratio of stable isotopes for a specific compound, which can reveal information about its origin and the degradation processes it has undergone. tersusenv.com

For brominated compounds like this compound, the analysis of stable bromine isotope ratios (δ⁸¹Br, the deviation of the ⁸¹Br/⁷⁹Br ratio from a standard) is a promising area of research. researchgate.net The δ⁸¹Br value of a compound can vary depending on its production pathway and the isotopic composition of the bromine source. researchgate.net Research has demonstrated the feasibility of using gas chromatography coupled with multi-collector inductively coupled plasma mass spectrometry (GC-mcICP-MS) to determine δ⁸¹Br values for various industrial and natural organobromine compounds, including brominated anisoles. researchgate.net This technique allows for the differentiation between compounds produced through industrial synthesis versus those formed naturally. researchgate.net Industrial organobromine compounds have been shown to have δ⁸¹Br values ranging from -4.3‰ to -0.4‰, which can be significantly different from naturally produced analogues. researchgate.net

The variations in δ⁸¹Br values can be used for source apportionment. researchgate.net If different industrial sources of this compound use bromine from different suppliers or employ different synthesis methods, they may impart distinct bromine isotopic signatures on the final product. By measuring the δ⁸¹Br of the compound in an environmental sample, it may be possible to trace it back to its original source. tersusenv.com

Furthermore, CSIA is used to elucidate degradation pathways. enviro.wiki During degradation processes, molecules containing the lighter isotope (⁷⁹Br) tend to react slightly faster than those with the heavier isotope (⁸¹Br), a phenomenon known as the kinetic isotope effect. researchgate.net This results in the remaining, undegraded pool of the contaminant becoming progressively enriched in the heavier isotope (⁸¹Br), leading to a more positive δ⁸¹Br value. tersusenv.com By tracking changes in the δ⁸¹Br value of this compound at a contaminated site over time or along a plume, researchers can confirm that degradation is occurring and potentially distinguish between different degradation mechanisms (e.g., biotic vs. abiotic), as each may have a characteristic isotope fractionation factor. nih.govnih.gov

Table 2: Principles of Compound-Specific Isotope Analysis (CSIA) for Environmental Tracing

| Application | Principle | Measured Parameter | Relevance to this compound |

|---|---|---|---|

| Source Apportionment | Different production pathways (natural vs. industrial) or raw material sources can lead to distinct initial isotopic compositions. researchgate.net | δ⁸¹Br | Allows differentiation between potential anthropogenic sources and distinguishes them from any natural background. |

| Degradation Pathway Elucidation | Kinetic Isotope Effect: Molecules with lighter isotopes (⁷⁹Br) degrade faster, enriching the remaining contaminant pool with heavier isotopes (⁸¹Br). tersusenv.comresearchgate.net | Change in δ⁸¹Br | Provides definitive evidence of in-situ degradation and helps to characterize the transformation processes affecting the compound in the environment. |

Compound-Specific Isotope Analysis (CSIA) for Bromine Isotope Ratios (δ⁸¹Br)

Non-Target and Suspect Screening Methodologies for Environmental Contaminants

Beyond analyzing known contaminants, advanced analytical strategies are employed to identify previously unrecognized or "emerging" environmental pollutants. nih.gov Non-target and suspect screening approaches, primarily using high-resolution mass spectrometry (HRMS), are at the forefront of this effort. nih.govcopernicus.org

Suspect screening involves searching for a predefined list of potential compounds (suspects) for which reference standards may not be available, using their exact mass and predicted retention time. Non-target screening is a more exploratory approach, aiming to identify any unknown compounds present in a sample by interpreting their mass spectral data. copernicus.orgcopernicus.org

For a compound like this compound, these methods are valuable in comprehensive environmental assessments. researchgate.net For example, in a study of contaminants in Arctic air, a wide-scope screening using comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOF-MS) was used to identify hundreds of organic compounds. copernicus.orgcopernicus.org Such a system could detect this compound even if it were not a primary target of the monitoring program. The high resolving power of HRMS allows for the determination of the elemental formula of an unknown compound from its accurate mass, and the isotopic patterns of bromine and chlorine would make halogenated compounds like this compound stand out for further investigation and structural confirmation. nih.gov These screening methods provide an early warning system for the presence of potentially persistent and mobile chemicals in the environment. researchgate.net

Theoretical and Computational Chemistry of 4 Chloro 3,5 Dibromoanisole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. For halogenated aromatic compounds such as 4-Chloro-3,5-dibromoanisole, these methods are invaluable for elucidating structure-property relationships.

Density Functional Theory (DFT) is a mainstay of computational chemistry used to investigate the electronic structure of many-body systems. kuleuven.bescirp.org Methods like B3LYP are commonly used to optimize molecular geometries and predict vibrational frequencies. kuleuven.be For halogenated anisoles and related phenols, DFT calculations have been successfully employed to determine local proton affinities and rationalize reaction mechanisms. kuleuven.beacs.org

Molecular Orbital (MO) theory offers a complementary perspective, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. utah.eduyoutube.com The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. scirp.orgutdallas.edu While specific DFT and MO studies on this compound are not prevalent in the literature, the well-established methodologies applied to analogous compounds like other halogenated anisoles and phenols provide a robust framework for its theoretical analysis. acs.orgresearchgate.netnih.gov

Computational methods can predict a variety of reactivity descriptors that quantify the electronic characteristics of a molecule. mdpi.comnih.gov Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, electrostatic potential, and condensed Fukui functions, which help to identify the most reactive sites within a molecule. mdpi.comacs.org

The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Theoretical Reactivity Descriptors for this compound

| Descriptor | Significance | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. | -9.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 8.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | ~2.1 D |

| Electron Affinity | Energy released when an electron is added; predicted from LUMO energy. | 1.2 eV |

| Ionization Potential | Energy required to remove an electron; predicted from HOMO energy. | 9.5 eV |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated aromatic compounds. Specific values would require dedicated DFT calculations for this compound.

Density Functional Theory (DFT) and Molecular Orbital (MO) Methods [5, 7]

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in dissecting complex reaction mechanisms, offering insights into transition states and reaction pathways that govern product formation.

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of aromatic chemistry. For this compound, the substitution pattern is dictated by the directing effects of the methoxy (B1213986) (-OCH₃), chloro (-Cl), and bromo (-Br) groups. The -OCH₃ group is a strong activating, ortho, para-director, while the halogens are deactivating, ortho, para-directors.

Computational studies on the bromination of anisole (B1667542) show that the para product is thermodynamically more stable than the ortho isomer, which aligns with experimental observations of high para-selectivity. nih.govsci-hub.secsic.es In this compound, the C4 position is occupied by chlorine, and the C3 and C5 positions by bromine. The remaining open positions for electrophilic aromatic substitution are C2 and C6. Given the strong ortho-directing effect of the methoxy group, these positions are the most likely sites for further reaction. Computational analysis, such as calculating the energies of the Wheland intermediates for substitution at each position, can quantify this preference. nih.gov

Table 2: Qualitative Reactivity Analysis of Aromatic Carbons in this compound for Electrophilic Attack

| Position | Substituents Influencing Reactivity | Predicted Reactivity | Rationale |

| C1 | Attached to -OCH₃ | N/A (Substituted) | --- |

| C2 | ortho to -OCH₃, meta to -Br(3), para to -Br(5), meta to -Cl(4) | High | Strongly activated by the ortho methoxy group. |

| C3 | Attached to -Br | N/A (Substituted) | --- |

| C4 | Attached to -Cl | N/A (Substituted) | --- |

| C5 | Attached to -Br | N/A (Substituted) | --- |

| C6 | ortho to -OCH₃, meta to -Br(5), para to -Br(3), meta to -Cl(4) | High | Strongly activated by the ortho methoxy group. |

Understanding where a molecule will be protonated is key to predicting its behavior in acidic media. Computational studies can determine the proton affinity (PA) at different sites within a molecule. For anisoles, protonation can occur on the oxygen of the methoxy group or on the aromatic ring carbons. acs.orgacs.org

DFT-based local reactivity indices, such as the Fukui function (ƒ) and local softness (s), are used to rationalize the regioselectivity of protonation. acs.orgacs.org The Fukui function ƒ⁻ identifies sites susceptible to electrophilic attack (like protonation). mdpi.com For halogenated phenols and anisoles, calculations have shown that while ring protonation is often favored, the specific site depends on the substitution pattern. acs.orgacs.org For this compound, computational models would compare the stability of the species resulting from protonation at the methoxy oxygen versus the C2/C6 positions to identify the most basic site. chemrxiv.org

Regioselectivity and Site Reactivity Analysis [5, 7, 17]

Computational Prediction of Environmental Distribution Parameters (Conceptual Framework)

Predicting how a chemical will behave in the environment is a crucial aspect of chemical risk assessment. mdpi.com Computational frameworks provide a conceptual basis for estimating the environmental distribution of compounds like this compound without extensive experimental testing. nih.govresearchgate.net

This process typically involves two stages:

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models are used to predict key properties that govern environmental fate. These models use the molecular structure to estimate parameters like the octanol-water partition coefficient (log Kₒw or LogP), water solubility, vapor pressure, and Henry's Law constant. nih.govecetoc.org Software suites like OPERA can predict these values. nih.gov For instance, the predicted LogP for 3,5-dibromo-4-chloroanisole is approximately 3.87, indicating a tendency to partition into fatty tissues and organic matter rather than water.

Table 3: Key Parameters for Computational Environmental Fate Modeling

| Parameter | Description | Importance for Environmental Distribution |

| Log Kₒw (LogP) | Octanol-Water Partition Coefficient. | Indicates a substance's lipophilicity and potential for bioaccumulation in organisms. researchgate.net |

| Water Solubility (S) | The maximum concentration of a chemical that will dissolve in water. | Determines mobility in aquatic systems and bioavailability. |

| Vapor Pressure (VP) | The pressure exerted by a vapor in equilibrium with its solid or liquid phase. | Influences the rate of volatilization from soil and water into the air. |

| Henry's Law Constant (H) | Air-Water Partition Coefficient. | Governs the partitioning between the atmosphere and water bodies. |

| Soil Adsorption Coefficient (Kₒc) | A measure of the tendency to bind to soil organic carbon. | Controls mobility in soil and leaching into groundwater. acs.org |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to that in the surrounding water. | Directly estimates the potential to accumulate in aquatic life. researchgate.net |

Future Research Directions and Unanswered Questions

The scientific understanding of 4-Chloro-3,5-dibromoanisole, a member of the halogenated anisole (B1667542) family, remains incomplete. While its basic chemical identity is known, significant knowledge gaps exist regarding its synthesis, environmental behavior, and biological interactions. Future research must address these unanswered questions to fully assess its potential impact. The following sections outline key areas where focused investigation is required.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3,5-dibromoanisole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromination of 4-chloroanisole using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Evidence from analogous aryl halide syntheses suggests that solvent choice (e.g., dichloromethane or acetic acid) and stoichiometric ratios significantly affect regioselectivity and yield . For example, refluxing in DMSO with a hydrazide intermediate (as in ) could be adapted for stepwise functionalization. Typical yields range from 50–75%, with purity verified via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns; aromatic protons appear as singlets due to symmetry (e.g., δ 7.2–7.5 ppm for methoxy-adjacent protons) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+ at m/z 283.82 for C₇H₅Br₂ClO) and fragmentation patterns .

- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (anisole, ~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., solvent polarity, cell lines). A systematic approach includes:

- Dose-Response Curves : Replicate studies across multiple concentrations (e.g., 1–100 μM) to establish IC₅₀ consistency .

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., replacing Br with Cl or modifying the methoxy group) to isolate contributing substituents .

- Meta-Analysis : Cross-reference data from peer-reviewed journals while excluding non-GLP-compliant sources (e.g., commercial platforms like BenchChem) .

Q. What mechanistic insights explain the electrophilic reactivity of this compound in Friedel-Crafts acylations?

- Methodological Answer : The electron-withdrawing Br and Cl groups deactivate the benzene ring, directing electrophiles to the para position relative to the methoxy group. Computational studies (e.g., DFT calculations) predict activation barriers for acylation, while experimental validation involves monitoring reaction kinetics via GC-MS under varying temperatures (25–80°C) and catalysts (e.g., AlCl₃ vs. FeCl₃) .

Q. How does solvent polarity influence the hydrolysis kinetics of this compound?

- Methodological Answer : Hydrolysis rates are studied in protic (e.g., H₂O/EtOH) vs. aprotic (e.g., DMF) solvents using UV-Vis spectroscopy to track absorbance changes at λₘₐₓ ~270 nm. Pseudo-first-order kinetics models reveal faster degradation in polar protic media due to enhanced stabilization of the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.